N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Description
N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H15ClFN5O3S and its molecular weight is 447.87. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry and Cytotoxicity
Compounds structurally related to the specified chemical have been studied for their reductive chemistry and selective toxicity towards hypoxic cells. For example, the novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide exhibits selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This compound undergoes reductive transformation in hypoxic tumor cells, which could be relevant for targeting hypoxic tumor environments (Palmer et al., 1995).
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine synthesized through microwave-induced methods have shown promising antimicrobial activity. The presence of a fluorine atom enhances antimicrobial effects against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).
Antiproliferative Activity
Certain derivatives, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, have been synthesized and shown to possess marked inhibition against the proliferation of various human cancer cell lines, displaying promising anticancer activity. The synthesis process and the crystal structure of these compounds are integral to understanding their biological effects and potential therapeutic applications (Huang et al., 2020).
Novel Synthesis Methods for Polymers
Research into novel aromatic polyimides has led to the synthesis of new diamines, which are polymerized with various anhydrides to produce polymers with significant organic solvent solubility and thermal stability. These materials could have applications in the development of new materials with specific thermal and solubility properties (Butt et al., 2005).
Radiosensitizing Effects
Novel phenylpyrimidine derivatives have been identified as potent radiosensitizers for lung cancer cells, enhancing the therapeutic outcomes of radiotherapy. These compounds induce cell cycle perturbation, specifically arresting cells at the G2/M phase, which can significantly improve radiotherapy effectiveness in cancer treatment (Jung et al., 2019).
Properties
IUPAC Name |
N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-10-4-3-5-11(8-10)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)12-6-1-2-7-13(12)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPHHPKRIGSPIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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